molecular formula C7H8N2O3 B1338258 4-Ethoxypyrimidine-5-carboxylic acid CAS No. 14005-39-1

4-Ethoxypyrimidine-5-carboxylic acid

Cat. No. B1338258
CAS RN: 14005-39-1
M. Wt: 168.15 g/mol
InChI Key: CBYXOSDZKUNYBI-UHFFFAOYSA-N
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Description

4-Ethoxypyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The ethoxy group at the 4-position and the carboxylic acid group at the 5-position are functional groups that can participate in various chemical reactions and modify the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates, which are structurally related to 4-ethoxypyrimidine-5-carboxylic acid, involves a one-pot relay catalytic cascade reaction using a FeCl2/Et3N binary catalytic system . Similarly, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines involves cyclization of a precursor in the presence of dry HCl in dioxane followed by nucleophilic substitution . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 4-ethoxypyrimidine-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring with two nitrogen atoms. Substituents on the pyrimidine ring, such as the ethoxy and carboxylic acid groups, can influence the electronic distribution and reactivity of the molecule. The presence of these groups can also affect the binding affinity of the molecule to biological targets, as seen in the case of 5,6-dihydroxypyrimidine-4-carboxylic acids, which are active site inhibitors of HCV NS5B polymerase .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives can be synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, indicating the reactivity of the pyrimidine ring towards nucleophilic substitution reactions . Additionally, the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine to give ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates demonstrates the versatility of pyrimidine derivatives in undergoing nucleophilic substitution and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethoxypyrimidine-5-carboxylic acid would be influenced by its functional groups. The ethoxy group is likely to increase the molecule's lipophilicity, while the carboxylic acid group can contribute to the molecule's acidity and ability to form hydrogen bonds. These properties are crucial in determining the solubility, stability, and reactivity of the compound. For instance, the presence of a trifluoromethyl group in related compounds, such as 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, can significantly alter the compound's acidity and stability . The antioxidant activity of certain pyrimidine derivatives also indicates the potential for these compounds to engage in redox reactions .

Scientific Research Applications

Synthesis of Pharmacologically Active Molecules

A study demonstrated the use of a related compound, ethyl 5-bromopyrimidine-4-carboxylate, synthesized via a Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, for preparing potent CK2 inhibitors, showcasing the role of such pyrimidine derivatives in medicinal chemistry (Regan et al., 2012). This process illustrates the practicality and efficiency of radical chemistry in generating compounds of pharmacological interest.

Derivatives with Biological Activities

Further research on pyrimidine derivatives, like the reactions of ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate with thioureas, led to new derivatives showing analgesic, antiinflammatory, and immunosuppressive activity (Malinka et al., 1989). This indicates the broad spectrum of biological activities that can be explored through modifications of the pyrimidine core.

Antiviral and Antiretroviral Activities

The development of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acids as hepatitis C virus (HCV) NS5B polymerase inhibitors highlights another application of pyrimidine derivatives in antiviral research. These compounds showed promising activity against HCV, underlining the therapeutic potential of pyrimidine-based inhibitors (Stansfield et al., 2004).

Novel Pyrimido and Pyridothienopyrimidine Synthesis

The synthesis of novel pyrimido and pyridothienopyrimidine derivatives from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides showcases the compound's utility in creating new molecular frameworks. These derivatives have potential applications in material science and pharmaceuticals (Bakhite et al., 2005).

FLAP Inhibitors for Asthma Treatment

Another significant application involves the development of 5-lipoxygenase-activating protein (FLAP) inhibitors, where a derivative containing the ethoxypyridinyl group demonstrated potent activity and extended pharmacodynamic effects. Such research is pivotal for creating new treatments for inflammatory diseases like asthma (Stock et al., 2011).

Safety And Hazards

The safety data sheet for 4-Ethoxypyrimidine-5-carboxylic acid suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation. It also recommends avoiding breathing vapors, mist, or gas .

properties

IUPAC Name

4-ethoxypyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-5(7(10)11)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYXOSDZKUNYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538938
Record name 4-Ethoxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxypyrimidine-5-carboxylic acid

CAS RN

14005-39-1
Record name 4-Ethoxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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